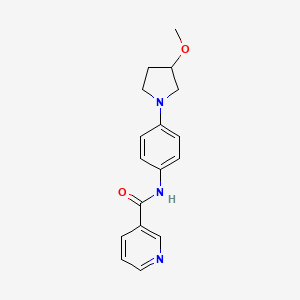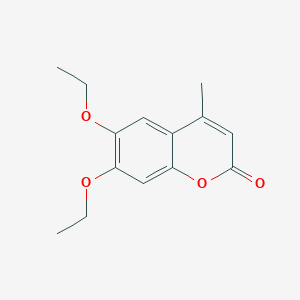
N-(4-(3-甲氧基吡咯啉-1-基)苯基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用
Drug Discovery and Development
This compound is a potential candidate for drug development due to its structural similarity to nicotinamide, which plays a role in biological systems as a component of NAD+ (Nicotinamide adenine dinucleotide). Researchers can explore its efficacy and safety as a therapeutic agent, particularly in targeting diseases related to NAD+ deficiency or dysregulation .
Cancer Research
Given its structural characteristics, this compound may be involved in pathways that regulate cell metabolism and survival. It could serve as a lead compound for the development of new anticancer drugs, especially in cancers where nicotinamide pathways are altered .
Neurodegenerative Diseases
Compounds like N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide may have therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases have been linked to NAD+ depletion, and thus, analogs of nicotinamide could help in replenishing NAD+ levels in the brain .
Metabolic Disorders
Research into metabolic disorders, including diabetes and obesity, could benefit from this compound. It may mimic or influence the activity of enzymes involved in metabolic pathways, potentially leading to new treatments for these conditions .
Anti-Aging Studies
The role of NAD+ in aging and longevity is a growing area of interest. This compound could be used in studies to understand how boosting NAD+ levels can affect aging processes and age-related diseases .
Inflammatory Diseases
Due to the involvement of NAD+ in inflammation and immune response, this compound could be studied for its effects on inflammatory diseases. It might offer a new approach to modulate the immune system and treat chronic inflammation .
Cardiovascular Health
Cardiovascular diseases may also be a target for research applications of this compound. By affecting the NAD+ metabolism, it could provide insights into the treatment of heart diseases, where energy metabolism is crucial .
Chemical Biology and Enzymology
As a structural analog of nicotinamide, this compound can be used to study enzyme binding and activity. It could help in understanding the molecular mechanisms of enzymes that use or modify NAD+ and related metabolites .
作用机制
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
This could lead to changes in cellular processes, such as cell cycle progression or DNA repair mechanisms .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle regulation and DNA damage response .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair mechanisms, leading to changes in cell proliferation and survival .
属性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIMDPFBDIIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)
![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)

![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)


![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2988463.png)
